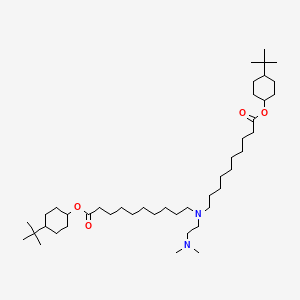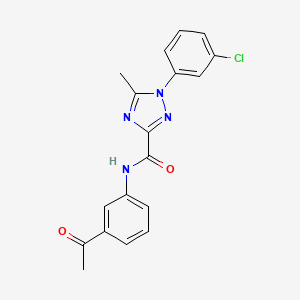![molecular formula C31H32N2NaO13S+ B15281734 3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)
3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt typically involves the reaction of o-cresolsulfonephthalein with N,N-bis(carboxymethyl)aminomethyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrasodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as ion-exchange chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction .
Common Reagents and Conditions
Oxidation and Reduction: The compound can undergo redox reactions in the presence of suitable oxidizing or reducing agents.
Major Products
The major products of these reactions are the metal complexes formed with the compound, which are often used in analytical applications .
Aplicaciones Científicas De Investigación
3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt is widely used in scientific research for its ability to form complexes with metal ions. Some of its applications include:
Analytical Chemistry: Used as a metal indicator in spectrophotometric determination of metal ions.
Biology and Medicine: Employed in various assays to detect and quantify metal ions in biological samples.
Industrial Applications: Utilized in processes that require precise measurement of metal ion concentrations.
Mecanismo De Acción
The compound exerts its effects by forming stable complexes with metal ions. The molecular targets are the metal ions, and the pathways involved include the coordination of the metal ions with the carboxymethyl and aminomethyl groups of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Methylthymol Blue sodium salt: Another metal indicator with similar applications.
Calcein: Used as a fluorescent metal indicator.
Uniqueness
3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt is unique due to its high specificity and stability in forming complexes with a wide range of metal ions, making it highly valuable in analytical and industrial applications .
Propiedades
Fórmula molecular |
C31H32N2NaO13S+ |
|---|---|
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1 |
Clave InChI |
CXGDREKXIQQTJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


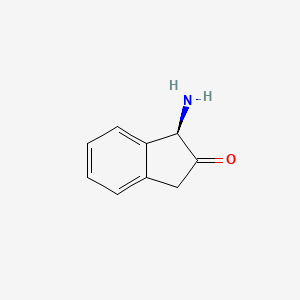


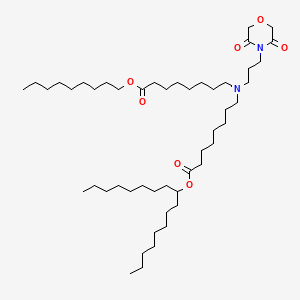
![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)

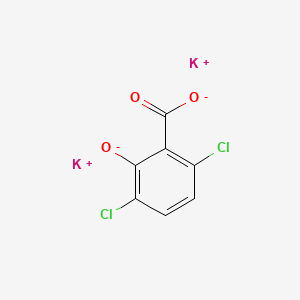
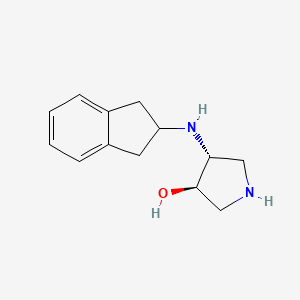
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)
